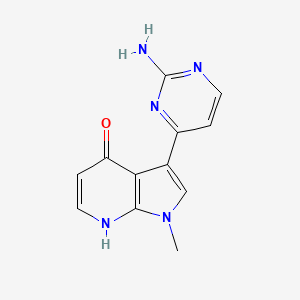
Meriolin 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MERIOLIN 8 is a member of the meriolins, a novel class of kinase inhibitors. These compounds are known for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and transcription. This compound, like other meriolins, is a semisynthetic compound derived from meridianins and variolins, which are natural products extracted from marine invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MERIOLIN 8 involves the chemical modification of meridianins and variolins. The process typically includes the following steps:
Extraction: Meridianins and variolins are extracted from marine invertebrates.
Chemical Modification: These compounds undergo various chemical reactions, such as alkylation, acylation, and cyclization, to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Purification: The final product is purified using techniques like chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
MERIOLIN 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
MERIOLIN 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and cell cycle regulation.
Biology: Employed in research on cell proliferation, apoptosis, and signal transduction.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit CDKs and induce cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a lead compound for drug discovery
Mechanism of Action
MERIOLIN 8 exerts its effects by inhibiting cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include CDK1, CDK2, CDK4, and CDK9 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MERIOLIN 8 include:
Meridianins: Natural products with kinase inhibitory activity.
Variolins: Marine-derived compounds with anticancer properties.
Flavopiridol: A synthetic CDK inhibitor.
Roscovitine: Another synthetic CDK inhibitor
Uniqueness of this compound
This compound is unique due to its enhanced selectivity for CDKs and its potent antiproliferative and proapoptotic properties. Compared to its parent molecules, meridianins and variolins, this compound exhibits better specificity and efficacy in inhibiting CDKs and inducing cell death in cancer cells .
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16) |
InChI Key |
PYDJIICXCHAWOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1NC=CC2=O)C3=NC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















